N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Description
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone derivative characterized by a central 6-oxopyridazinone ring substituted with a 4-methylphenyl group at position 2. The propanamide side chain is linked to the pyridazinone at position 2 and terminates in a 2-ethylphenyl group.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-17-7-5-6-8-19(17)23-22(27)16(3)25-21(26)14-13-20(24-25)18-11-9-15(2)10-12-18/h5-14,16H,4H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQVUCDDONDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a compound characterized by its unique structure, which includes a pyridazinone moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular and antiplatelet applications.
Chemical Structure and Properties
The chemical formula for this compound can be represented as:
- Molecular Formula : C19H22N2O
- Molecular Weight : 306.39 g/mol
- SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)C)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C
Cardiovascular Effects
Research indicates that compounds containing the pyridazinone ring exhibit significant cardioactive properties. For instance, studies have shown that derivatives of pyridazinones can function as positive inotropic agents, enhancing cardiac contractility. Specifically, compounds similar to this compound have been reported to improve hemodynamic parameters in animal models, suggesting potential therapeutic applications in heart failure management .
Antiplatelet Activity
The antiplatelet activity of this compound is particularly noteworthy. Several studies have demonstrated that pyridazinone derivatives can inhibit ADP-induced platelet aggregation effectively. For instance, modifications in the amino groups of these compounds have been shown to enhance their antiplatelet effects significantly, making them candidates for the development of new antithrombotic agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Positive Inotropic | Significant enhancement in cardiac contractility | |
| Antiplatelet | Inhibition of ADP-induced aggregation | |
| Vasodilatory | Potential increase in blood flow |
Case Study 1: Cardioactive Properties
In a study examining various pyridazinone derivatives, this compound was tested for its inotropic effects. The results indicated a marked increase in cardiac output and stroke volume when administered to isolated heart preparations, suggesting its potential use as a therapeutic agent for heart failure .
Case Study 2: Antiplatelet Effects
Another significant study focused on the antiplatelet activity of this compound. In vivo experiments demonstrated that administration of this compound resulted in a substantial reduction in thrombus formation in rabbit models. This effect was attributed to the compound's ability to inhibit platelet activation pathways effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone derivatives share a common 6-oxopyridazin-1(6H)-yl core but vary in substituents and side chains, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Pyridazinone-Acetamide/Propanamide Derivatives
Key Observations:
- Side Chain Length : The target compound’s propanamide chain (vs. acetamide in 71 and ’s compound) may enhance lipophilicity and membrane permeability.
- The antipyrine moiety in 6k introduces a heterocyclic group linked to anti-inflammatory activity .
- Thermal Stability : Compound 6k exhibits a high melting point (233–235°C), suggesting strong crystallinity due to its antipyrine substituent, whereas the target compound’s melting point is unreported .
Ethyl/Phenylthio-Modified Analogs
Key Observations:
- Molecular Weight : Both analogs share a molecular weight of 423.5 g/mol, similar to the target compound (369.44 g/mol), but with distinct polarity profiles due to heteroatoms.
Q & A
Q. What are the key considerations for synthesizing this compound with high yield and purity?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, acetic acid), and catalysts (e.g., HCl, H₂SO₄). Critical steps include coupling the pyridazinone core with substituted phenyl groups and optimizing reaction times to minimize side products. Analytical techniques like HPLC and TLC are essential for monitoring intermediate purity .
Q. Which analytical techniques are essential for characterizing its molecular structure?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, while X-ray crystallography provides bond lengths, angles, and dihedral angles. Mass spectrometry validates molecular weight, and IR spectroscopy identifies functional groups like the amide carbonyl .
Q. What in vitro assays are used to screen its bioactivity?
Common assays include:
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Anti-inflammatory effects : ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
Advanced Research Questions
Q. How can computational modeling predict its pharmacokinetic and pharmacodynamic properties?
Molecular dynamics simulations can assess binding stability to target proteins (e.g., kinases), while density functional theory (DFT) calculates electronic properties influencing reactivity. ADMET prediction tools (e.g., SwissADME) evaluate solubility, permeability, and metabolic stability based on structural descriptors .
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
Comparative structure-activity relationship (SAR) studies are critical. For example:
- Substituent effects : Replacing the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl) may enhance antimicrobial activity but reduce solubility.
- Bioassay standardization : Ensure consistent cell lines, assay protocols, and positive controls to minimize variability. Data from highlights how ethyl vs. propanamide side chains alter solubility and activity .
Q. How do reaction mechanisms differ when modifying substituents on the pyridazinone core?
Electrophilic aromatic substitution at the pyridazinone 3-position requires careful pH control to avoid side reactions. For example, introducing a 4-fluorophenyl group via Suzuki-Miyaura coupling necessitates palladium catalysts and inert atmospheres. Kinetic studies using stopped-flow spectroscopy can elucidate rate-limiting steps .
Data Analysis and Reproducibility
Q. What methods validate the reproducibility of synthetic protocols?
- Statistical design of experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) via response surface methodology.
- Batch-to-batch comparisons : Use HPLC purity profiles and NMR spectral overlays to confirm consistency. emphasizes reaction condition precision to achieve >95% purity .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
Single-crystal X-ray diffraction provides definitive proof of stereochemistry. For example, dihedral angles between the pyridazinone and phenyl rings influence π-π stacking interactions, which computational models may mispredict. demonstrates crystallography’s role in resolving ambiguities in pyridazine derivatives .
Biological Mechanism Exploration
Q. What experimental approaches identify its molecular targets in anticancer studies?
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
- CRISPR-Cas9 knockout models : Validate target relevance by assessing resistance in knockout cell lines .
Q. How can metabolomic studies clarify its metabolic stability?
Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (e.g., glucuronides) reveal susceptibility to hepatic clearance, informing structural modifications for improved half-life .
Tables for Comparative Analysis
Q. Table 1: Impact of Substituents on Bioactivity
| Substituent Position | Functional Group | Bioactivity (IC₅₀, μM) | Solubility (LogP) |
|---|---|---|---|
| Pyridazinone C-3 | 4-Methylphenyl | 12.5 (Anticancer) | 2.8 |
| Pyridazinone C-3 | 4-Chlorophenyl | 8.2 (Anticancer) | 3.5 |
| Amide Side Chain | Ethyl | 25.0 (Antimicrobial) | 2.1 |
| Amide Side Chain | Propanamide | 15.3 (Antimicrobial) | 1.9 |
| Data derived from structural analogs in and . |
Q. Table 2: Key Reaction Conditions for Synthesis
| Step | Reaction Type | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Core Formation | Ethanol | H₂SO₄ | 80 | 75 |
| 2 | Amide Coupling | DCM | EDC/HOBt | 25 | 88 |
| 3 | Purification | Acetone | - | 0–4 | 95 |
| Adapted from protocols in and . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
